Superior Reactivity in Ni-Catalyzed Decarbonylative Borylation of Aroyl Fluorides
2-(Trifluoromethyl)benzoyl fluoride is a competent substrate in the first established Ni(cod)₂/PPh₃ catalyst system for the decarbonylative borylation of aroyl fluorides with bis(pinacolato)diboron . This reaction exploits the unique reactivity of the C(O)-F bond, which is not directly transferable to acyl chlorides or other halides. The process tolerates a wide range of functional groups and represents a valuable alternative to traditional decarbonylation events .
| Evidence Dimension | Reactivity in decarbonylative borylation |
|---|---|
| Target Compound Data | Viable substrate for Ni-catalyzed decarbonylative borylation with bis(pinacolato)diboron |
| Comparator Or Baseline | Aroyl chlorides (cannot participate directly; require different or more forcing conditions for decarbonylation) |
| Quantified Difference | Enables a distinct catalytic pathway not generally available to acyl chlorides; functional group tolerance demonstrated across a wide substrate scope. |
| Conditions | Ni(cod)₂/PPh₃ catalyst, bis(pinacolato)diboron, unspecified solvent and temperature |
Why This Matters
This specific reactivity profile provides access to valuable aryl boronate esters via a route that is unique to aroyl fluorides, justifying the procurement of 2-(trifluoromethyl)benzoyl fluoride over its chloride analog for this advanced synthetic transformation.
